molecular formula C15H27NO8 B12678164 alpha-(D-Gluconamido)cyclohexanepropionic acid CAS No. 94231-88-6

alpha-(D-Gluconamido)cyclohexanepropionic acid

Katalognummer: B12678164
CAS-Nummer: 94231-88-6
Molekulargewicht: 349.38 g/mol
InChI-Schlüssel: XNIITDQRLMHJRL-FOMPKITHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(D-Gluconamido)cyclohexanepropionic acid is a complex organic compound with the molecular formula C15H27NO8. It is known for its unique structure, which includes a cyclohexane ring and a gluconamido group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(D-Gluconamido)cyclohexanepropionic acid typically involves the reaction of cyclohexanepropanoic acid with D-gluconic acid. The reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to ensure the desired product is obtained. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(D-Gluconamido)cyclohexanepropionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Alpha-(D-Gluconamido)cyclohexanepropionic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of alpha-(D-Gluconamido)cyclohexanepropionic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Alpha-(D-Gluconamido)cyclohexanecarboxylic acid
  • Beta-(D-Gluconamido)cyclohexanepropionic acid
  • Gamma-(D-Gluconamido)cyclohexanepropionic acid

Uniqueness

Alpha-(D-Gluconamido)cyclohexanepropionic acid is unique due to its specific structural features, such as the cyclohexane ring and gluconamido group. These features confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

94231-88-6

Molekularformel

C15H27NO8

Molekulargewicht

349.38 g/mol

IUPAC-Name

3-cyclohexyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid

InChI

InChI=1S/C15H27NO8/c17-7-10(18)11(19)12(20)13(21)14(22)16-9(15(23)24)6-8-4-2-1-3-5-8/h8-13,17-21H,1-7H2,(H,16,22)(H,23,24)/t9?,10-,11-,12+,13-/m1/s1

InChI-Schlüssel

XNIITDQRLMHJRL-FOMPKITHSA-N

Isomerische SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Kanonische SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.